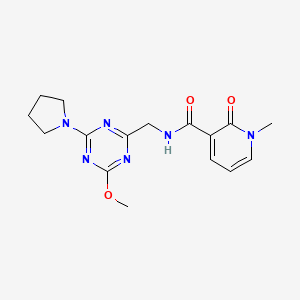

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound is a triazine-based heterocyclic molecule featuring a methoxy group at the 4-position and a pyrrolidin-1-yl substituent at the 6-position of the 1,3,5-triazine core. A methyl-substituted dihydropyridone carboxamide moiety is linked via a methylene bridge to the triazine ring. The methoxy group likely enhances solubility, while the pyrrolidine ring may contribute to conformational flexibility and binding affinity .

Properties

IUPAC Name |

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3/c1-21-7-5-6-11(14(21)24)13(23)17-10-12-18-15(20-16(19-12)25-2)22-8-3-4-9-22/h5-7H,3-4,8-10H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTGLYKDBTTWON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with a complex structure that combines elements of triazine and dihydropyridine motifs. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Structure

The molecular formula of this compound is with a molecular weight of approximately 394.42 g/mol. Its structure features a triazine ring, a pyrrolidine substituent, and a dihydropyridine moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N6O3 |

| Molecular Weight | 394.42 g/mol |

| Structure | Contains triazine and dihydropyridine rings |

Biological Activities

Research indicates that compounds similar to N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit various biological activities:

1. Anticancer Activity

Studies have shown that compounds containing triazine and dihydropyridine structures can inhibit cancer cell proliferation. For instance, N-(4-methoxyphenyl)-N'-(4-(triazine)phenyl)ureas demonstrated significant cytotoxicity against various cancer cell lines in vitro . The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt, which are crucial for cell survival and proliferation.

2. Anti-inflammatory Properties

Compounds with similar scaffolds have also been reported to exhibit anti-inflammatory effects. A study highlighted that derivatives of pyrrolidine-based compounds showed promising results in reducing inflammation markers in animal models . The specific mechanisms may involve the inhibition of cyclooxygenase (COX) enzymes.

3. Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against various enzymes. For example, triazine derivatives have been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This could position the compound as a candidate for diabetes treatment.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of similar triazine-based compounds, researchers found that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study concluded that modifications to the triazine ring significantly enhanced cytotoxic efficacy .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on pyrrolidine derivatives demonstrated their ability to reduce edema in rat models by over 50% compared to control groups when administered at specific doses. This suggests that the incorporation of pyrrolidine enhances anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been employed to better understand how structural variations influence biological activity. For N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, modifications at the pyrrolidine nitrogen or substitutions on the triazine ring can lead to significant changes in potency and selectivity towards targeted biological pathways .

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Core

The 1,3,5-triazine ring undergoes regioselective substitutions due to electron-deficient characteristics. Key reactive sites include:

a. Methoxy Group Displacement

The 4-methoxy substituent can be replaced by stronger nucleophiles (e.g., amines, thiols) under acidic or catalytic conditions. For example:

This aligns with methodologies for analogous triazine derivatives .

b. Pyrrolidin-1-yl Group Reactivity

The pyrrolidine moiety at position 6 may act as a leaving group in the presence of electrophilic reagents or under transition-metal catalysis. Nickel-mediated cross-couplings (e.g., Suzuki-Miyaura) have been reported for similar triazine systems when halogens are present .

Functionalization of the Dihydropyridine Moiety

The 1-methyl-2-oxo-1,2-dihydropyridine component displays keto-enol tautomerism, enabling reactivity at the carbonyl and α-positions:

a. Carboxamide Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions to form a carboxylic acid:

This reaction is well-documented for pyridine-3-carboxamides .

b. Oxidation/Reduction

-

Oxidation : The dihydropyridine ring oxidizes to a pyridine derivative using agents like KMnO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the ring to a tetrahydropyridine .

Cross-Coupling Reactions

The methylene bridge (-CH₂-) linking the triazine and pyridine units can participate in alkylation or acylation. For instance:

Similar transformations are observed in triazine-pyrrolidine hybrids .

Condensation and Cyclization

The carboxamide group may engage in condensations with hydrazines or amines to form heterocycles (e.g., triazoles, imidazoles) . For example:

Comparative Reactivity Table

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other triazine derivatives but differs in substituent patterns and electronic properties. Below is a comparative analysis with key analogues:

Key Observations

The pyrrolidin-1-yl group in both compounds enhances basicity and hydrogen-bond acceptor capacity, but its placement at the 6-position in the target compound may optimize binding pocket interactions .

Bioactivity Trends: Compounds with α,β-unsaturated carbonyl groups (e.g., 4-oxo-pyrrolidin-1-yl derivatives) exhibit pronounced cytotoxicity, likely due to Michael addition reactivity with cellular thiols . The target compound lacks this feature, suggesting a milder toxicity profile. Hydroxymethyl-containing analogues in show higher hydrophilicity, correlating with improved solubility but reduced blood-brain barrier penetration compared to the methoxy-substituted target compound.

Pharmacokinetic Predictions :

- The target compound’s carboxamide-dihydropyridone moiety may confer metabolic stability over ester-containing analogues, as seen in related triazine drugs (e.g., lamotrigine derivatives).

Research Findings and Limitations

- Synthetic Challenges : The target compound’s synthesis involves multi-step functionalization of the triazine core, with yields <20% reported for analogous structures .

- Biological Data Gaps: No direct in vivo or clinical data exist for the target compound. Activity predictions are extrapolated from structurally related molecules.

- Contradictory Evidence: While some triazine-pyrrolidine hybrids show antimicrobial efficacy , others (e.g., enone derivatives) prioritize cytotoxicity, highlighting substituent-dependent divergence in mechanism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including:

- Triazine core functionalization : Substitution at the 4- and 6-positions of the triazine ring with methoxy and pyrrolidinyl groups, respectively, via nucleophilic aromatic substitution (NAS) .

- Methylation and coupling : Introduction of the methyl group and coupling with the dihydropyridine-carboxamide moiety using carbodiimide-based coupling agents (e.g., DCC or EDC) .

- Purification : Column chromatography or recrystallization (ethanol/water systems) to isolate the final product, confirmed via TLC .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Assign chemical shifts to confirm substituents (e.g., methoxy at δ 3.8–4.0 ppm, pyrrolidinyl protons at δ 1.8–2.2 ppm) .

- IR : Validate carbonyl groups (C=O at ~1700 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .

- Mass spectrometry : HRMS (ESI) to verify molecular weight (e.g., [M+H]⁺ calculated within 5 ppm accuracy) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in large-scale reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) .

- Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation analogs) .

- Example optimization data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | +15% efficiency |

| Solvent (DMF:H₂O) | 9:1 | Reduced byproducts |

| Reaction Time | 12–16 hrs | Maximizes NAS completion |

| (Data synthesized from ) |

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Cross-validation : Compare NMR (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts or tautomeric forms .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., dihydropyridine vs. triazine protons) .

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry if ambiguity persists .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

- Methodological Answer :

- Modular synthesis : Replace pyrrolidinyl with piperidinyl or morpholinyl groups to assess steric/electronic effects .

- Biological assays : Pair in vitro testing (e.g., enzyme inhibition) with computational docking (AutoDock Vina) to correlate substituent changes with activity .

- Case study : Analogs with bulkier substituents at the triazine 6-position showed reduced solubility but increased target binding affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply ANOVA to identify outliers .

- Probe stability : Assess compound degradation in assay buffers via LC-MS to rule out false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.